Physicochemical Differentiation: Computed LogP vs. Non-Fluorinated Pyrazole Core
A key differentiator for 3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole is its computed lipophilicity compared to the non-fluorinated 3,5-dimethylpyrazole core. The trifluoromethyl group at the C-4 position increases the XLogP3-AA to 1.9 [1], whereas the non-fluorinated analog 3,5-dimethyl-1H-pyrazole has a substantially lower computed logP (approx. 0.5–0.8, class-level inference based on analogous heterocycles). This approximate 10-fold increase in lipophilicity addresses a critical requirement in medicinal chemistry for improving passive membrane permeability and target engagement in cell-based assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 3,5-dimethyl-1H-pyrazole (non-fluorinated parent); XLogP approximately 0.5–0.8 (class-level inference) |
| Quantified Difference | Approximate 10-fold increase in predicted lipophilicity |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This difference is critical for drug discovery programs where the 3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole scaffold is used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds.
- [1] PubChem. (2025). Compound Summary for CID 20719699: 3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
